Phenyl methacrylate

Beschreibung

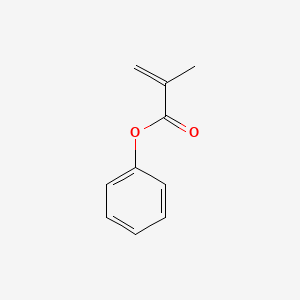

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWKUEJZZCOPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-01-9 | |

| Record name | Poly(phenyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3062233 | |

| Record name | Phenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-70-0 | |

| Record name | Phenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Phenyl methacrylate monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Phenyl methacrylate (PMA) monomer. This crucial information is intended to support researchers, scientists, and professionals in the fields of drug development, polymer chemistry, and materials science in their research and development activities.

Core Physical Properties

This compound is an ester of methacrylic acid and phenol, presenting as a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is a monomer that can undergo polymerization to form poly(this compound), a polymer with applications in coatings, adhesives, and optical materials due to its high refractive index and good mechanical strength.[1][2]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound monomer compiled from various sources.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | - | - | [1][3] |

| Molecular Weight | 162.19 | g/mol | - | |

| Appearance | Colorless to pale yellow liquid | - | - | |

| Odor | Sweet, fruity | - | - | |

| Density | 1.046 - 1.052 | g/cm³ | at 25 °C | |

| Melting Point | 17 | °C | - | |

| Boiling Point | 249.3 | °C | at 760 mmHg | |

| 95 - 100 | °C | at 16 mmHg | ||

| 115 - 118 | °C | at 10 mmHg | ||

| Flash Point | 97.1 | °C | - | |

| 60 | °C | closed cup | ||

| Refractive Index | 1.511 - 1.512 | - | at 20 °C | |

| Solubility | Insoluble in water | - | - | |

| Soluble in organic solvents (e.g., ethanol, acetone) | - | - | ||

| Vapor Pressure | 0.0231 | mmHg | at 25 °C |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in publicly accessible literature. These properties are typically determined using standardized methods, such as those established by ASTM International or the International Organization for Standardization (ISO). For instance:

-

Density is often measured using a pycnometer or a digital density meter.

-

Boiling Point at atmospheric and reduced pressures is determined using distillation apparatus in accordance with standard laboratory techniques.

-

Refractive Index is typically measured using a refractometer, such as an Abbe refractometer.

-

Flash Point is determined using either an open-cup or closed-cup apparatus, following standardized procedures to ensure safety and accuracy.

For precise and reproducible measurements, it is imperative for researchers to consult and adhere to these established standard operating procedures.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound monomer.

Caption: Workflow for Physical Characterization of this compound Monomer.

References

Phenyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2177-70-0 Molecular Formula: C10H10O2

This technical guide provides an in-depth overview of phenyl methacrylate (PMA), a versatile aromatic monomer, for researchers, scientists, and professionals in drug development. It covers its fundamental properties, synthesis, polymerization, and key applications, with a focus on its role in biomaterials and drug delivery systems.

Core Properties and Specifications

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 162.19 g/mol | [1] |

| Density | 1.052 g/mL at 25 °C | [2] |

| Boiling Point | 95-100 °C at 16 mmHg | [2] |

| Melting Point | 17 °C | |

| Refractive Index | n20/D 1.512 | |

| Water Solubility | Not miscible or difficult to mix | |

| Flash Point | 140 °F |

Synthesis of this compound

This compound is typically synthesized via an esterification reaction between methacryloyl chloride and phenol. Another method involves the dehydration reaction of methacrylic acid with a compound containing a phenolic hydroxyl group in the presence of an acid catalyst.

Experimental Protocol: Esterification of Phenol

This protocol describes the synthesis of this compound from phenol and methacryloyl chloride.

Materials:

-

Phenol (1.0 equivalent)

-

Methacryloyl chloride (1.1 equivalents)

-

Anhydrous dichloromethane

-

Triethylamine (1.2 equivalents)

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Under dry reaction conditions, mix phenol and methacryloyl chloride in anhydrous dichloromethane.

-

Add triethylamine as a base to the mixture.

-

Stir the reaction mixture for 12 hours at room temperature.

-

After the reaction is complete, wash the organic phase with dilute hydrochloric acid to remove any unreacted base.

-

Subsequently, wash the organic phase with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield pure this compound.

Polymerization of this compound

Poly(this compound) (PPMA) can be synthesized through various polymerization techniques, including free-radical and anionic polymerization. The polymerization method significantly influences the stereostructure and properties of the resulting polymer.

Free-Radical Polymerization

Free-radical polymerization of PMA typically yields a predominantly syndiotactic polymer. This method is widely used due to its simplicity and tolerance to various functional groups.

Anionic Polymerization

Anionic polymerization of PMA can produce highly isotactic polymers when conducted in non-polar solvents like toluene. Conversely, using a polar solvent such as tetrahydrofuran (THF) results in a syndiotactic polymer. This technique allows for greater control over the polymer's molecular weight and architecture.

Characterization of Poly(this compound)

The properties of PPMA are crucial for its application in various fields. Key characterization parameters include its thermal and mechanical properties.

| Property | Description | Reference |

| Glass Transition Temperature (Tg) | The Tg of syndiotactic PPMA is generally higher than that of the isotactic form. A typical reported value for the polymer is 110 °C. | |

| Density | The density of poly(this compound) is approximately 1.210 g/cm³ at 20 °C. |

Applications in Research and Drug Development

The unique properties of PMA and its polymers make them valuable materials in biomedical and dental applications.

Dental Materials

Copolymers containing this compound are utilized in dental restorative materials. The composition of these resins is critical to their mechanical and physical properties. For instance, the addition of cross-linking comonomers can enhance the degree of conversion and the glass transition temperature of the final copolymer, potentially improving the durability of dental restorations.

Biomedical Applications and Drug Delivery

While research on this compound itself in drug delivery is specific, the broader class of polymethacrylates is extensively studied for biomedical applications. These polymers are used in the formulation of nanoparticles and microparticles for controlled drug release. The properties of these delivery systems, such as drug loading and release kinetics, are tailored by copolymerizing with functional monomers.

Experimental Workflow for Copolymer Synthesis

The following diagram illustrates a general workflow for the synthesis and characterization of a copolymer containing this compound for potential use in dental or biomedical applications.

This guide provides a foundational understanding of this compound for its application in research and development. Further exploration into specific copolymers and formulations will be necessary to tailor its properties for desired applications.

References

An In-depth Technical Guide to Phenyl Methacrylate Monomer: Purity and Stabilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenyl methacrylate (PMA), a versatile monomer utilized in the synthesis of high-performance polymers with applications in optical materials, coatings, and biomedical devices. The guide focuses on the critical aspects of monomer purity, methods of stabilization, and the analytical protocols required for its characterization. Ensuring the purity and stability of PMA is paramount for achieving desired polymer properties and ensuring reproducibility in research and manufacturing.

This compound: Properties and Purity Specifications

This compound (C₁₀H₁₀O₂) is a methacrylate ester featuring an aromatic phenyl group, which imparts properties such as high refractive index, excellent chemical resistance, and UV stability to its polymers.[1] Commercially available PMA is typically offered at various purity grades, and understanding these specifications is crucial for its application.

Typical Purity and Impurity Profile

The purity of this compound monomer is a critical parameter that directly influences polymerization kinetics and the final properties of the polymer. Suppliers typically provide PMA with purities ranging from 90% to over 97%.[1][2] Common impurities can include starting materials from synthesis, such as phenol and methacryloyl chloride, or byproducts like methacrylic acid.[2][3]

Table 1: this compound Purity Specifications and Physical Properties

| Parameter | Typical Value | Source |

| Chemical Purity | ≥ 90% - 97% | |

| Common Impurities | Phenol, Acryloyl Chloride | |

| Appearance | Clear Oil / Liquid | |

| Molecular Weight | 162.19 g/mol | |

| Boiling Point | 95-100 °C / 16 mmHg | |

| Density | 1.052 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.512 | |

| Flash Point | 60 °C (140 °F) - closed cup |

Stabilization of this compound Monomer

Like other methacrylate monomers, PMA has a tendency to undergo spontaneous, and often rapid, free-radical polymerization, especially when exposed to heat, light, or contaminants. To prevent premature polymerization during transport and storage, a small amount of an inhibitor is added.

Common Stabilizers and Concentrations

A variety of inhibitors are used for stabilizing methacrylate monomers. The choice of inhibitor and its concentration depends on the required shelf-life and the intended application. For many methacrylates, phenolic compounds are the inhibitors of choice, often requiring the presence of dissolved oxygen to be effective.

Table 2: Common Stabilizers for Methacrylate Monomers

| Stabilizer | Abbreviation | Typical Concentration | Mechanism |

| Hydroquinone monomethyl ether | MEHQ | 15 - 1000 ppm | Radical Scavenger (requires O₂) |

| Hydroquinone | HQ | 50 - 1000 ppm | Radical Scavenger (requires O₂) |

| 4-tert-Butylcatechol | TBC | 50 - 1000 ppm | Radical Scavenger (requires O₂) |

| Phenothiazine | PTZ | 10 - 500 ppm | Radical Scavenger (effective without O₂) |

| 2-tert-butyl-4,6-dimethylphenol | Topanol-A | 100 - 1000 ppm | Radical Scavenger |

Note: While these are common for methacrylates, the specific inhibitor in a given batch of this compound should be confirmed from the supplier's documentation. One supplier notes a concentration of ~100 ppm inhibitor in their product.

Mechanism of Stabilization

Free-radical polymerization is a chain reaction involving three key stages: initiation, propagation, and termination. Inhibitors function by interrupting this chain reaction, typically by reacting with the initial free radicals or the propagating polymer radicals to form stable, non-reactive species.

Initiation: Free radicals (R•) are formed from an initiator or spontaneously. I → 2R• R• + M → RM• (where M is the monomer)

Propagation: The radical chain grows by adding monomer units. RM• + M → RM₂• → ... → RMₙ•

Termination: The growing chains are terminated. RMₙ• + RMₘ• → Pₙ₊ₘ (Combination) or Pₙ + Pₘ (Disproportionation)

Phenolic inhibitors, like MEHQ and HQ, work in synergy with oxygen. An initial radical (R•) reacts with dissolved oxygen to form a peroxy radical (ROO•), which is more stable. The phenolic inhibitor (ArOH) then donates a hydrogen atom to this peroxy radical, terminating the chain and forming a stable phenoxyl radical that does not initiate further polymerization.

Phenothiazine (PTZ) is a highly effective inhibitor that can scavenge radicals directly and is capable of functioning in both aerobic and anaerobic (oxygen-depleted) conditions.

References

Fundamental reactivity of the Phenyl methacrylate vinyl group

An In-Depth Technical Guide to the Fundamental Reactivity of the Phenyl Methacrylate Vinyl Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core reactivity of the vinyl group in this compound (PMA). It is intended for researchers, scientists, and drug development professionals who utilize methacrylate-based polymers in their work. The content covers the monomer's behavior in polymerization reactions, its susceptibility to addition reactions, and the practical methodologies for characterizing its reactivity. This information is crucial for designing and synthesizing polymers with tailored properties for advanced applications, including drug delivery systems, biomaterials, and specialty coatings.

Reactivity in Polymerization

The reactivity of the this compound vinyl group is central to its polymerization behavior, dictating the kinetics of homopolymerization and the microstructure of copolymers. The bulky, electron-withdrawing phenyl group influences the stereochemistry of propagation and the stability of the resulting polymer.

Homopolymerization Kinetics

This compound readily undergoes free-radical polymerization. The overall rate of polymerization is governed by the rate constants of initiation, propagation (k_p), and termination (k_t). While specific, benchmarked kinetic parameters for this compound are not widely reported in recent literature, its reactivity can be understood in the context of other well-studied methacrylates, such as methyl methacrylate (MMA).

The propagation step involves the addition of a monomer molecule to a growing polymer radical. The rate of this reaction is influenced by both steric and electronic factors. The bulky phenyl group may sterically hinder the approach of the monomer to the radical chain end, potentially leading to a lower k_p value compared to smaller alkyl methacrylates. Conversely, the radical on the terminal unit is stabilized by the α-methyl group, a characteristic feature of all methacrylates that generally results in lower propagation rates compared to their acrylate counterparts[1].

Termination, the process by which two growing radicals annihilate each other, is also affected by steric hindrance. The mobility of the macroradical chain ends is a key factor, and the presence of bulky phenyl groups can reduce the rate of termination (k_t), particularly at higher conversions (the gel effect)[2].

Table 1: Benchmark Kinetic Parameters for Methyl Methacrylate (MMA) Radical Polymerization (for Comparison) Data serves as a baseline for understanding general methacrylate reactivity.

| Parameter | Value | Conditions | Reference |

| Propagation Rate Constant (k_p) | |||

| Arrhenius Activation Energy (E_a) | 22.4 kJ·mol⁻¹ | Bulk Polymerization | [3] |

| Arrhenius Pre-exponential Factor (A) | 2.64 x 10⁶ L·mol⁻¹·s⁻¹ | Bulk Polymerization | [3] |

| Termination Rate Constant (k_t) | ~1 x 10⁷ L·mol⁻¹·s⁻¹ | Low conversion, 40 °C, Bulk | [2] |

The workflow for free-radical polymerization is a sequential process involving initiation, propagation, and termination steps.

Caption: Workflow of the free-radical polymerization process.

Reactivity in Copolymerization

In drug development, copolymers are often synthesized to achieve a precise balance of properties (e.g., hydrophilicity, solubility at different pH values, thermal stability). The incorporation of this compound into a copolymer chain is governed by its reactivity ratios (r₁ and r₂) relative to a comonomer (M₂).

The copolymer composition is described by the Mayo-Lewis equation: d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

-

r₁ = k₁₁/k₁₂ : The ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer (homo-propagation) to the rate constant of it adding an M₂ monomer (cross-propagation).

-

r₂ = k₂₂/k₂₁ : The ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ to the rate constant of it adding an M₁.

-

If r₁ > 1 , the growing chain prefers to add its own monomer type.

-

If r₁ < 1 , the growing chain prefers to add the other monomer.

-

If r₁r₂ ≈ 1 , a random copolymer is formed.

-

If r₁r₂ ≈ 0 (with both r₁ and r₂ close to 0), an alternating copolymer is favored.

While specific data for this compound is scarce, values for a structurally similar monomer, [(4-isopropylphenyl) oxycarbonyl] methyl methacrylate (IPPOMMA, M₂), copolymerized with methyl methacrylate (MMA, M₁), have been reported. These can serve as an estimate for the behavior of phenyl-substituted methacrylates. For context, the widely studied styrene/MMA system is also included.

Table 2: Monomer Reactivity Ratios for Selected Methacrylate Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁r₂ | Copolymer Type | Reference |

| Methyl Methacrylate (MMA) | IPPOMMA* | 0.76 | 1.08 | 0.82 | Nearly Random | |

| Styrene (St) | Methyl Methacrylate (MMA) | 0.52 | 0.46 | 0.24 | Random/Alternating |

*IPPOMMA = [(4-isopropylphenyl) oxycarbonyl] methyl methacrylate

The four propagation steps in a binary copolymerization system determine the final polymer microstructure.

Caption: The four propagation reactions in a binary copolymerization.

Chemical Reactions of the Vinyl Group

Beyond polymerization, the electron-deficient double bond of the this compound vinyl group can participate in other chemical reactions, most notably Michael additions. This reactivity allows for post-polymerization modification, which is a powerful tool for creating functional biomaterials and drug carriers.

Thiol-Michael Addition

The Thiol-Michael addition is a conjugate addition of a nucleophilic thiol to the β-carbon of the methacrylate's α,β-unsaturated carbonyl system. This reaction is highly efficient and often considered a "click" reaction due to its high yields, mild reaction conditions, and lack of byproducts. It can be catalyzed by either a base or a nucleophile (e.g., a phosphine).

The general reactivity for Michael acceptors is acrylates > methacrylates, due to the steric hindrance and electron-donating effect of the α-methyl group in methacrylates, which slightly deactivates the double bond. The reaction is critical for creating hydrogels, functionalizing surfaces, and conjugating biomolecules to polymer backbones.

Caption: Mechanism of the base-catalyzed Thiol-Michael addition.

Experimental Protocols

Accurate determination of reactivity is fundamental to polymer design. The following section details a generalized protocol for determining monomer reactivity ratios.

Protocol: Determination of Monomer Reactivity Ratios

This protocol outlines the free-radical copolymerization of this compound (M₁) with a comonomer (M₂) at various feed ratios, followed by analysis to determine the reactivity ratios r₁ and r₂ using the Kelen-Tüdös method.

Materials:

-

This compound (M₁), inhibitor removed

-

Comonomer (e.g., Styrene or MMA) (M₂), inhibitor removed

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized

-

Solvent (e.g., Toluene or 1,4-Dioxane), anhydrous

-

Precipitating solvent (e.g., Methanol)

-

Deuterated solvent for NMR (e.g., CDCl₃)

-

Schlenk flasks, syringes, nitrogen line, oil bath

Procedure:

-

Preparation of Monomer Feeds: Prepare a series of five to seven monomer feed compositions with varying molar ratios of M₁ to M₂ (e.g., 90:10, 70:30, 50:50, 30:70, 10:90). The total monomer concentration should be kept constant for all experiments.

-

Polymerization: a. For each feed ratio, add the required amounts of M₁, M₂, solvent, and AIBN initiator (typically ~0.1-0.5 mol% relative to total monomers) to a Schlenk flask. b. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. c. Backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-70 °C). d. Allow the polymerization to proceed to low conversion (<10%). This is critical to ensure the monomer feed composition remains relatively constant. The time will depend on the system and should be determined empirically (e.g., 1-2 hours). e. Quench the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Polymer Isolation and Purification: a. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a stirred non-solvent (e.g., methanol). b. Collect the precipitated polymer by filtration. c. Redissolve the polymer in a small amount of solvent and re-precipitate it to remove any unreacted monomers. Repeat this step twice. d. Dry the purified copolymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Copolymer Composition Analysis (¹H NMR): a. Accurately weigh and dissolve a sample of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). b. Acquire the ¹H NMR spectrum. c. Identify characteristic, non-overlapping peaks corresponding to each monomer unit. For PMA, the aromatic protons (δ ≈ 7.0-7.4 ppm) are distinct. For MMA, the methoxy protons (-OCH₃, δ ≈ 3.6 ppm) are a reliable signal. d. Integrate the areas of these characteristic peaks. e. Calculate the molar fraction of each monomer in the copolymer (F₁ and F₂) using the integral values normalized by the number of protons they represent.

-

Calculation of Reactivity Ratios (Kelen-Tüdös Method): a. The Kelen-Tüdös equation is a linearization method used to determine reactivity ratios from low-conversion data. b. For each experiment, calculate the parameters G, H, η (eta), and ξ (xi). c. Plot η versus ξ. The data should form a straight line. d. The y-intercept (when ξ = 1) gives r₁, and the x-intercept (when ξ = 0) gives -r₂/α. The value of r₂ can then be easily calculated.

The logical workflow for this experimental protocol involves careful preparation, controlled reaction, and precise analysis.

Caption: Experimental workflow for reactivity ratio determination.

Relevance in Drug Development

The reactivity of the this compound vinyl group directly impacts the physicochemical properties of the resulting polymers, making it a key consideration in the design of drug delivery systems.

-

Hydrophobicity and Drug Encapsulation: The hydrophobic phenyl group increases the nonpolar character of the polymer. In copolymers with hydrophilic monomers, PMA can be used to tune the hydrophilic-lipophilic balance (HLB). This is critical for creating amphiphilic block copolymers that self-assemble into micelles or nanoparticles capable of encapsulating poorly water-soluble drugs.

-

Controlled Release: Copolymers containing PMA can be designed to be pH-responsive. For instance, copolymerization with methacrylic acid yields polymers that are insoluble in the low pH of the stomach but dissolve in the more neutral pH of the intestine, enabling enteric coating and targeted drug release.

-

Bioconjugation: The ability of the vinyl group to undergo Thiol-Michael addition post-polymerization allows for the covalent attachment of targeting ligands, peptides, or other bioactive molecules to the polymer carrier, enhancing the specificity and efficacy of the drug delivery system.

-

Thermal and Mechanical Properties: The rigidity of the phenyl ring contributes to a higher glass transition temperature (T_g) in polymers. This enhances the thermal stability and mechanical strength of polymer matrices used in solid dosage forms or medical devices.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of Phenyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the free radical polymerization of Phenyl methacrylate (PMA). This document covers conventional methods such as bulk, solution, suspension, and emulsion polymerization, as well as controlled radical polymerization (CRP) techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).

Introduction to Poly(this compound) and its Applications

Poly(this compound) (PPMA) is a vinyl polymer with a bulky phenyl group attached to the ester, which imparts unique properties such as high refractive index, good thermal stability, and hydrophobicity. These characteristics make PPMA and its copolymers valuable in various fields, including optics, coatings, and importantly, in biomedical applications. In drug development, PPMA-based polymers are explored for creating nanoparticles, microparticles, and matrices for controlled and targeted drug delivery. The hydrophobic nature of PPMA can be advantageous for encapsulating hydrophobic drugs, while copolymerization with functional monomers can introduce stimuli-responsive properties, such as pH-sensitivity, for triggered drug release.[1][2]

Conventional Free Radical Polymerization Techniques

Conventional free radical polymerization is a widely used method for synthesizing a variety of polymers. The process involves three main steps: initiation, propagation, and termination.[3]

Diagram of Conventional Free Radical Polymerization Mechanism

Caption: General mechanism of free radical polymerization.

Bulk Polymerization

Bulk polymerization is carried out with only the monomer and a monomer-soluble initiator.[4] This method yields a polymer with high purity but can be challenging to control due to the Trommsdorff effect (autoacceleration), leading to a broad molecular weight distribution.

Experimental Protocol: Bulk Polymerization of this compound

-

Materials:

-

This compound (PMA), inhibitor removed by passing through a column of basic alumina.

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO).

-

-

Procedure:

-

Place a known amount of purified PMA monomer into a reaction vessel (e.g., a sealed ampoule or a reactor with a nitrogen inlet).

-

Add the initiator (e.g., 0.1-1.0 mol% relative to the monomer).

-

Degas the mixture by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.

-

Seal the vessel and immerse it in a preheated oil bath at a controlled temperature (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a specified time (e.g., several hours to days).

-

The resulting solid polymer can be dissolved in a suitable solvent (e.g., tetrahydrofuran (THF) or toluene) and precipitated in a non-solvent (e.g., methanol or hexane) to purify it.

-

Dry the polymer in a vacuum oven until a constant weight is achieved.

-

Solution Polymerization

In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture.

Experimental Protocol: Solution Polymerization of this compound

-

Materials:

-

This compound (PMA), inhibitor removed.

-

Initiator: AIBN or BPO.

-

Solvent: Toluene, benzene, or dimethylformamide (DMF).[5]

-

-

Procedure:

-

In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the PMA monomer in the chosen solvent (e.g., 50% w/v).

-

Add the initiator (e.g., 0.5-2.0 mol% relative to the monomer).

-

Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN in DMF) with constant stirring.

-

Maintain the reaction for a predetermined time (e.g., 4-24 hours).

-

After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

-

Suspension Polymerization

Suspension polymerization is a heterogeneous technique where monomer droplets are dispersed in an immiscible liquid (usually water) with the aid of a suspending agent. Polymerization occurs within these individual droplets.

Experimental Protocol: Suspension Polymerization of this compound

-

Materials:

-

This compound (PMA), inhibitor removed.

-

Initiator: BPO or another oil-soluble initiator.

-

Suspending agent: Poly(vinyl alcohol) (PVA) or gelatin.

-

Aqueous phase: Deionized water.

-

-

Procedure:

-

Prepare an aqueous solution of the suspending agent (e.g., 1 wt% PVA in deionized water) in a baffled reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.

-

Prepare the organic phase by dissolving the initiator (e.g., 0.5-1.0 wt% based on monomer) in the PMA monomer.

-

Add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets.

-

Purge the reactor with nitrogen for 30 minutes.

-

Heat the reactor to the desired temperature (e.g., 80-90 °C) and maintain constant stirring to prevent droplet coalescence.

-

After the polymerization is complete (typically several hours), cool the reactor.

-

The resulting polymer beads can be collected by filtration, washed thoroughly with water to remove the suspending agent, and then dried.

-

Emulsion Polymerization

Emulsion polymerization is another heterogeneous technique where the monomer is emulsified in an aqueous medium using a surfactant to form micelles. A water-soluble initiator is used, and polymerization primarily occurs within these micelles.

Experimental Protocol: Emulsion Polymerization of this compound

-

Materials:

-

This compound (PMA), inhibitor removed.

-

Initiator: Potassium persulfate (KPS) or ammonium persulfate (APS).

-

Surfactant (Emulsifier): Sodium dodecyl sulfate (SDS).

-

Aqueous phase: Deionized water.

-

-

Procedure:

-

In a reaction vessel, dissolve the surfactant (e.g., 1-3 wt% based on the aqueous phase) in deionized water to form a micellar solution.

-

Add the PMA monomer to the surfactant solution and stir to form an emulsion.

-

Deoxygenate the emulsion by purging with nitrogen.

-

Heat the emulsion to the reaction temperature (e.g., 50-70 °C).

-

Add the water-soluble initiator to start the polymerization.

-

Continue the reaction with stirring for several hours.

-

The resulting polymer latex can be coagulated by adding a salt solution (e.g., NaCl or CaCl2) or by freezing and thawing.

-

The coagulated polymer is then filtered, washed with water, and dried.

-

Controlled Radical Polymerization (CRP) Techniques

CRP methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.

Diagram of a Generalized CRP Workflow

Caption: A generalized experimental workflow for CRP.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.

Experimental Protocol: ATRP of this compound

-

Materials:

-

This compound (PMA), inhibitor removed.

-

Initiator: Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide.

-

Catalyst: Copper(I) bromide (CuBr).

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

-

Solvent: Anisole or toluene.

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add CuBr and the solvent.

-

Add the PMDETA ligand and stir until the catalyst complex forms.

-

Add the PMA monomer.

-

Initiate the polymerization by adding the EBiB initiator.

-

Immerse the flask in a preheated oil bath (e.g., 90 °C).

-

Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst.

-

Dilute the mixture with a suitable solvent (e.g., THF), pass it through a column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a non-solvent.

-

Dry the polymer under vacuum.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that uses a chain transfer agent (CTA) to control the polymerization.

Experimental Protocol: RAFT Polymerization of this compound

-

Materials:

-

This compound (PMA), inhibitor removed.

-

Initiator: AIBN.

-

RAFT Agent (CTA): e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

-

Solvent: Benzene, toluene, or 1,4-dioxane.

-

-

Procedure:

-

In a reaction vessel, dissolve the PMA monomer, RAFT agent, and AIBN initiator in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated (e.g., 100:1:0.1).

-

Deoxygenate the solution by freeze-pump-thaw cycles or by purging with nitrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

-

Monitor the polymerization progress over time.

-

Quench the reaction by cooling and exposing it to air.

-

Purify the polymer by precipitation in a non-solvent.

-

Dry the polymer under vacuum.

-

Nitroxide-Mediated Polymerization (NMP)

NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, thereby controlling the polymerization. While NMP is highly effective for styrenic monomers, its application to methacrylates can be more challenging.

Experimental Protocol: NMP of this compound (Copolymerization Approach)

A common strategy for the NMP of methacrylates is to copolymerize them with a small amount of a "controlling" comonomer, such as styrene.

-

Materials:

-

This compound (PMA), inhibitor removed.

-

Controlling comonomer: Styrene.

-

Alkoxyamine initiator: e.g., N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyl-2-propyl) hydroxylamine (BlocBuilder).

-

Solvent: Dioxane or bulk.

-

-

Procedure:

-

Combine PMA, styrene (e.g., 5-10 mol%), and the alkoxyamine initiator in a reaction vessel.

-

Degas the mixture thoroughly.

-

Heat the reaction to a high temperature (e.g., 120 °C).

-

Allow the polymerization to proceed for the desired time.

-

Cool the reaction to terminate.

-

Dissolve the polymer in a suitable solvent and purify by precipitation.

-

Dry the polymer under vacuum.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the polymerization of methacrylates using different techniques. Note that specific results for this compound may vary, and the data for Methyl methacrylate (MMA) are often used as a reference.

Table 1: Conventional Free Radical Polymerization of Methacrylates

| Polymerization Technique | Monomer | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Bulk | MMA | BPO | 70 | 2 | ~80 | >100,000 | >2.0 | |

| Solution | MMA | AIBN | 60 | 6 | 95 | 50,000-100,000 | 1.8-2.5 | |

| Suspension | MMA | BPO | 85 | 4 | >90 | 100,000-500,000 | 2.0-4.0 | |

| Emulsion | MMA | KPS | 70 | 4 | >95 | >500,000 | >2.0 |

Table 2: Controlled Radical Polymerization of Methacrylates

| Polymerization Technique | Monomer | Initiator/Catalyst/CTA | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| ATRP | MMA | EBiB/CuBr/PMDETA | 90 | 2.5 | 79 | 23,000 | 1.45 | |

| RAFT | MMA | AIBN/Dithiobenzoate | 60 | 15 | ~90 | 20,000 | <1.2 | |

| NMP (with Styrene) | MMA | BlocBuilder | 120 | 4 | ~60 | 30,000 | 1.3-1.5 |

Applications in Drug Development

Polymers and copolymers of this compound hold promise in the field of drug delivery due to their tunable properties.

-

Nanoparticle-based Drug Delivery: PPMA and its copolymers can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. The hydrophobic nature of PPMA is suitable for loading poorly water-soluble drugs. Surface modification of these nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can improve their stability in biological fluids and prolong circulation time.

-

pH-Responsive Systems: Copolymerizing PMA with monomers containing ionizable groups, such as methacrylic acid, can create pH-responsive polymers. These polymers can be designed to be stable at the pH of the stomach but dissolve or swell at the higher pH of the intestine, enabling targeted drug release.

-

Targeted Delivery: Functional groups can be incorporated into PPMA copolymers to allow for the attachment of targeting ligands (e.g., antibodies, peptides). This enables the nanoparticles to specifically bind to receptors on diseased cells, enhancing drug efficacy and reducing off-target side effects.

Diagram of a pH-Responsive Nanoparticle for Drug Delivery

Caption: pH-responsive drug release from a polymer nanoparticle.

Conclusion

This compound is a versatile monomer for creating polymers with a wide range of properties suitable for various applications, including advanced drug delivery systems. The choice of polymerization technique significantly impacts the final polymer's characteristics. Conventional free radical methods are suitable for large-scale production, while controlled radical polymerization techniques provide precise control over the polymer architecture, which is often crucial for high-performance biomedical applications. The protocols and data provided in these notes serve as a valuable resource for researchers and professionals working on the synthesis and application of poly(this compound).

References

Anionic Polymerization of Phenyl Methacrylate: A Comparative Study in Different Solvents

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This control is particularly crucial in the development of advanced materials for applications in drug delivery, medical devices, and nanotechnology. Phenyl methacrylate (PMA) is a monomer of interest due to the properties conferred by its aromatic side group, including higher thermal stability and refractive index compared to its aliphatic counterparts. The choice of solvent plays a critical role in the anionic polymerization of methacrylates, significantly influencing the stereochemistry (tacticity) of the resulting polymer, as well as the occurrence of side reactions. This document provides detailed protocols and comparative data for the anionic polymerization of this compound in two common solvents: toluene (a non-polar aromatic solvent) and tetrahydrofuran (THF, a polar aprotic solvent).

Influence of Solvent on Polymer Properties

The solvent polarity has a profound effect on the nature of the propagating ion pair at the chain end, which in turn dictates the stereochemical outcome of the polymerization.

-

In Toluene (Non-polar): Anionic polymerization of PMA in toluene typically yields highly isotactic poly(this compound) (PMMA). The non-polar nature of the solvent promotes a more associated ion pair between the growing polymer chain and the counter-ion (e.g., Li⁺), leading to a spatially ordered monomer insertion. However, termination reactions are more prevalent in toluene, which can lead to broader molecular weight distributions and lower polymer yields.[1][2]

-

In Tetrahydrofuran (Polar): In contrast, the use of THF as a solvent leads to the formation of predominantly syndiotactic PMMA. THF, being a polar aprotic solvent, solvates the cation, creating a looser ion pair or even solvent-separated ion pairs. This reduces the influence of the counter-ion on monomer addition, favoring a syndiotactic arrangement. Anionic polymerization in THF generally proceeds with fewer termination reactions, resulting in polymers with narrower molecular weight distributions.[1][2]

Data Presentation

The following tables summarize typical quantitative data for the anionic polymerization of this compound in toluene and THF. Please note that these are representative values, and actual results may vary depending on specific experimental conditions.

Table 1: Anionic Polymerization of this compound in Toluene

| Initiator | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (mm/mr/rr) |

| n-BuLi | -78 | Moderate | Variable | > 1.3 | Predominantly Isotactic |

| PhMgBr | -78 | Moderate-High | Variable | > 1.2 | Predominantly Isotactic[1] |

Note: "mm" refers to isotactic triads, "mr" to heterotactic triads, and "rr" to syndiotactic triads.

Table 2: Anionic Polymerization of this compound in THF

| Initiator | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tacticity (mm/mr/rr) |

| n-BuLi | -78 | High | Controlled | < 1.2 | Predominantly Syndiotactic |

| 9-Fluorenyllithium | -78 | High | Controlled | < 1.15 | Predominantly Syndiotactic |

Experimental Protocols

Below are detailed protocols for the anionic polymerization of this compound. Strict adherence to anhydrous and anaerobic conditions is crucial for successful polymerization.

Protocol 1: Materials and Reagents Purification

-

Monomer (this compound):

-

Wash the commercial PMA with a 5% NaOH solution to remove the inhibitor, followed by washing with deionized water until the aqueous layer is neutral.

-

Dry the monomer over anhydrous MgSO₄.

-

Stir over CaH₂ overnight and then vacuum distill immediately before use.

-

-

Solvents (Toluene and THF):

-

Reflux the solvent over sodium benzophenone ketyl under a nitrogen atmosphere until a persistent deep blue or purple color is obtained.

-

Distill the purified solvent directly into the reaction flask under high vacuum.

-

-

Initiator (n-Butyllithium):

-

Use commercially available n-BuLi in hexane.

-

The concentration should be determined by titration (e.g., with diphenylacetic acid) before use.

-

Protocol 2: Anionic Polymerization in Toluene (for Isotactic PPMA)

-

Apparatus Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Maintain a positive pressure of dry nitrogen throughout the experiment.

-

-

Polymerization:

-

Add the desired amount of freshly distilled toluene to the reaction flask via a cannula.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Inject the purified this compound monomer into the cold solvent.

-

Slowly add the calculated amount of n-butyllithium initiator dropwise via a syringe while stirring vigorously.

-

Allow the polymerization to proceed for the desired time (e.g., 2-4 hours). The solution may become viscous.

-

-

Termination and Polymer Recovery:

-

Quench the polymerization by adding a small amount of degassed methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.

-

Protocol 3: Anionic Polymerization in THF (for Syndiotactic PPMA)

-

Apparatus Setup:

-

Follow the same procedure as for the polymerization in toluene (Protocol 2, step 1).

-

-

Polymerization:

-

Add the desired amount of freshly distilled THF to the reaction flask.

-

Cool the flask to -78 °C.

-

Inject the purified this compound monomer.

-

Slowly add the n-butyllithium initiator. A color change is often observed, indicating the formation of the propagating anion.

-

Let the reaction proceed for the intended duration (e.g., 1-2 hours).

-

-

Termination and Polymer Recovery:

-

Terminate the reaction with degassed methanol.

-

Precipitate, filter, wash, and dry the polymer as described in Protocol 2, step 3.

-

Protocol 4: Polymer Characterization

-

Molecular Weight and Polydispersity:

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.

-

-

Tacticity:

-

Determine the stereochemistry of the polymer (isotactic, syndiotactic, atactic content) using ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the α-methyl protons are sensitive to the stereochemical environment.

-

Experimental Workflow and Signaling Pathways

Figure 1: General workflow for the anionic polymerization of this compound, highlighting the key stages from preparation to characterization, and the influence of solvent choice on the resulting polymer tacticity.

References

Application Notes and Protocols for Phenyl Methacrylate in High Refractive Index Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenyl methacrylate (PMA) in the synthesis of high refractive index (HRI) polymers. The inclusion of the phenyl group in the polymer structure significantly enhances the refractive index, making these materials highly valuable for various optical applications, including advanced drug delivery systems and medical devices. This document outlines detailed experimental protocols for the synthesis of PMA-based polymers and presents key quantitative data to facilitate research and development.

Introduction to this compound in High Refractive Index Polymers

Polymers with a high refractive index are crucial components in the design and fabrication of advanced optical devices. This compound is a key monomer in the development of these materials due to its aromatic phenyl group, which contributes to a higher molar refraction and, consequently, a higher refractive index in the resulting polymer. The versatility of PMA allows for its homopolymerization or copolymerization with other monomers, such as methyl methacrylate (MMA), to precisely tune the optical and thermal properties of the final material.[1]

The synthesis of poly(this compound) (PPMA) and its copolymers can be achieved through various polymerization techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[2] These methods offer pathways to tailor the polymer's molecular weight, polydispersity, and architecture, which in turn influence its final properties.

Quantitative Data Summary

The following tables summarize the key optical and thermal properties of poly(this compound) and related copolymers.

Table 1: Optical Properties of this compound-Based Polymers

| Polymer Composition | Refractive Index (n) | Abbe Number (νd) | Reference(s) |

| Poly(this compound) (PPMA) | 1.571 | - | |

| Poly(methyl methacrylate) (PMMA) | 1.49 | 57.4 | |

| P(PhMA-co-MMA) | Tunable based on composition | - |

Table 2: Thermal Properties of this compound-Based Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) | Reference(s) |

| Poly(this compound) (PPMA) (syndiotactic) | Higher than isotactic | |

| Poly(this compound) (PPMA) (isotactic) | Lower than syndiotactic | |

| Poly(methyl methacrylate) (PMMA) | ~109-110 | |

| P(AdMA-co-PhMA-co-MMA) | Influenced by adamantyl content |

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound-based polymers via free radical and RAFT polymerization.

Protocol for Free Radical Polymerization of this compound

This protocol describes the bulk polymerization of this compound to form poly(this compound).

Materials:

-

This compound (PMA) monomer

-

Benzoyl peroxide (BPO) initiator

-

Methanol (for precipitation)

-

Reaction vessel (e.g., Schlenk tube)

-

Nitrogen or Argon source for inert atmosphere

-

Stirring apparatus

-

Heating apparatus (oil bath)

Procedure:

-

Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.

-

Initiator Addition: In a clean, dry reaction vessel, dissolve a calculated amount of benzoyl peroxide initiator in the purified this compound monomer. A typical initiator concentration is 0.1 mol% relative to the monomer.

-

Degassing: Subject the monomer/initiator mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Place the reaction vessel in a preheated oil bath at a controlled temperature (typically 60-80°C). Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

-

Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired reaction time (typically several hours), terminate the polymerization by cooling the vessel in an ice bath. Dissolve the resulting viscous polymer in a suitable solvent (e.g., toluene or tetrahydrofuran) and precipitate it by slowly adding the solution to a non-solvent like methanol with vigorous stirring.

-

Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol for RAFT Polymerization of this compound

This protocol outlines the synthesis of well-defined poly(this compound) using RAFT polymerization.

Materials:

-

This compound (PMA) monomer, purified

-

RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

-

Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Reaction vessel (e.g., Schlenk tube)

-

Nitrogen or Argon source

-

Stirring and heating apparatus

-

Precipitation solvent (e.g., methanol or hexane)

Procedure:

-

Reagent Preparation: In a Schlenk tube, combine the purified this compound monomer, the RAFT agent, and the initiator in the desired molar ratios in an anhydrous solvent. The ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.

-

Degassing: Deoxygenate the reaction mixture by purging with an inert gas (argon or nitrogen) for at least 30 minutes or by performing freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath set to the desired reaction temperature (typically 60-80°C for AIBN).

-

Reaction Monitoring: Take aliquots from the reaction mixture at specific time intervals to monitor the monomer conversion (e.g., by ¹H NMR) and the evolution of molecular weight and polydispersity (e.g., by Gel Permeation Chromatography, GPC).

-

Termination: Once the desired conversion is reached, stop the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a stirred non-solvent.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

Diagrams

The following diagrams illustrate the key processes involved in the synthesis of high refractive index polymers using this compound.

Caption: Workflow for Free Radical Polymerization.

Caption: Experimental Workflow for RAFT Polymerization.

Caption: Logical Relationship of Synthesis to Properties.

References

Application Notes and Protocols for the Copolymerization of Phenyl Methacrylate with Other Acrylic Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of copolymers derived from phenyl methacrylate (PMA) and other acrylic monomers. The information is intended to guide researchers in developing novel polymeric materials for various applications, particularly in the biomedical and pharmaceutical fields.

Introduction

Copolymers of this compound (PMA) with other acrylic monomers are a versatile class of materials with tunable properties that make them attractive for a range of applications, including drug delivery, tissue engineering, and specialty coatings. The aromatic phenyl group in PMA imparts rigidity, hydrophobicity, and a high refractive index to the copolymer, while the properties of the comonomer can be used to modulate characteristics such as hydrophilicity, flexibility, and thermal properties.

This document provides protocols for the synthesis of PMA-based copolymers using free-radical polymerization, a common and robust method for preparing such materials. Additionally, it outlines standard procedures for the characterization of these copolymers and discusses their potential in drug delivery applications.

Experimental Protocols

Materials and Methods

Materials:

-

This compound (PMA), methyl methacrylate (MMA), ethyl acrylate (EA), butyl acrylate (BA), acrylic acid (AA) (monomers)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

Toluene, N,N-Dimethylformamide (DMF), or 1,4-Dioxane (solvent)

-

Methanol, Ethanol, or Hexane (non-solvents for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Schlenk line or glovebox for inert atmosphere reactions

-

Round-bottom flasks with magnetic stir bars

-

Condenser

-

Heating mantle or oil bath with temperature controller

-

Vacuum line for solvent removal

-

Apparatus for filtration (e.g., Büchner funnel)

-

Drying oven or vacuum oven

Protocol for Free-Radical Copolymerization of this compound (PMA) and Methyl Methacrylate (MMA)

This protocol describes a typical solution polymerization of PMA and MMA. The monomer feed ratio can be adjusted to achieve copolymers with different properties.

-

Monomer and Solvent Preparation: Purify monomers (PMA and MMA) by passing them through a column of basic alumina to remove inhibitors. Degas the chosen solvent (e.g., toluene) by bubbling with nitrogen or argon for at least 30 minutes.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the desired amounts of PMA and MMA. A typical starting point is a 1:1 molar ratio.

-

Solvent and Initiator Addition: Add the degassed solvent to the flask to achieve a desired monomer concentration (e.g., 2 M). Add the initiator, such as AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 70-80 °C for AIBN). Allow the reaction to proceed under an inert atmosphere for a specified time (e.g., 6-24 hours).

-

Termination and Precipitation: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the copolymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).

-

Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into the non-solvent to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.

-

Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the copolymer composition and microstructure.

-

Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The copolymer composition can be calculated by comparing the integration of characteristic proton signals from each monomer unit. For instance, the aromatic protons of PMA (typically ~6.8-7.4 ppm) can be compared with the methoxy protons of MMA (typically ~3.6 ppm).

Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Procedure: Dissolve the copolymer in a suitable mobile phase (e.g., THF) and analyze it using a GPC system calibrated with polystyrene or PMMA standards.

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) of the copolymer.

-

Procedure: Heat a small sample of the copolymer in a DSC instrument under a nitrogen atmosphere. The Tg is identified as a change in the heat capacity in the thermogram. Copolymers of PMA and acrylic monomers are expected to exhibit a single Tg, indicating the formation of a random copolymer.

Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the copolymer.

-

Procedure: Heat a sample of the copolymer in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) while monitoring the weight loss as a function of temperature.

Data Presentation

The following tables summarize typical data obtained from the characterization of PMA-acrylic copolymers. The exact values will depend on the specific reaction conditions and monomer ratios used.

Table 1: Synthesis and Characterization of Poly(PMA-co-MMA)

| Feed Ratio (PMA:MMA) | Copolymer Composition (PMA:MMA) determined by ¹H NMR | Mn ( g/mol ) by GPC | PDI (Mw/Mn) by GPC | Tg (°C) by DSC |

| 1:3 | 1:3.1 | 25,000 | 1.8 | 115 |

| 1:1 | 1:1.2 | 30,000 | 1.9 | 125 |

| 3:1 | 3:1.1 | 35,000 | 2.0 | 135 |

Table 2: Drug Release from this compound-based Copolymer Microspheres

| Copolymer System | Drug | Drug Loading (%) | Release after 6h (%) pH 5.5 | Release after 6h (%) pH 7.4 |

| P(PMA-co-AA) (80:20) | Ibuprofen | 15 | 25 | 85 |

| P(PMA-co-EA) (50:50) | Dexamethasone | 10 | 40 | 60 |

| P(PMA-co-BA) (70:30) | Paclitaxel | 5 | 15 | 30 |

Note: The data in these tables are representative examples and may not correspond to a single specific study. They are intended to illustrate how quantitative data for these copolymer systems can be presented.

Visualizations

Diagram 1: Experimental Workflow for Copolymer Synthesis and Characterization

Caption: Workflow for copolymer synthesis and characterization.

Diagram 2: Logical Relationship for pH-Responsive Drug Release

Caption: pH-Responsive Drug Release Mechanism.

Applications in Drug Development

Copolymers of PMA with acrylic monomers hold significant promise for drug delivery applications. The ability to tune the copolymer composition allows for the control of key properties such as:

-

Hydrophilicity/Hydrophobicity: Incorporating hydrophilic monomers like acrylic acid can render the copolymer pH-sensitive. At low pH, the carboxylic acid groups are protonated, making the polymer more hydrophobic and collapsed, thus retaining the drug. At higher pH (e.g., in the intestine), the acid groups deprotonate, leading to polymer swelling and subsequent drug release.[1]

-

Drug-Polymer Interactions: The aromatic nature of PMA can lead to π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading capacity and modulating release kinetics.

-

Glass Transition Temperature (Tg): The Tg of the copolymer can be tailored by adjusting the monomer ratio. This is important for controlling the physical state of the polymer matrix and its drug release characteristics.

-

Biocompatibility: While PMMA-based materials are generally considered biocompatible and are used in various medical applications, any new copolymer formulation would require thorough biocompatibility testing.[2]

These copolymers can be formulated into various drug delivery systems, including microspheres, nanoparticles, and films, for oral, transdermal, and implantable drug delivery. The choice of comonomer and the copolymer composition are critical parameters that must be optimized to achieve the desired drug release profile for a specific therapeutic application.

References

- 1. Acrylic acid-methyl methacrylate copolymer for oral prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Methacrylate as a Comonomer in Dental Resins and Bone Cements: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of phenyl methacrylate as a comonomer in the formulation of dental resins and bone cements. The inclusion of this compound, an aromatic methacrylate monomer, can significantly influence the mechanical properties, biocompatibility, and degradation characteristics of the final polymeric biomaterial. These notes are intended to guide researchers in the development and evaluation of novel dental and orthopedic materials with enhanced performance.

Introduction to this compound in Biomaterials

Polymethyl methacrylate (PMMA) has long been the gold standard for both dental restorations and bone cement applications due to its ease of processing, acceptable mechanical strength, and biocompatibility.[1][2] However, limitations such as polymerization shrinkage, potential for monomer leaching, and suboptimal fracture toughness have driven the exploration of alternative comonomers to enhance the performance of methacrylate-based biomaterials.

This compound (PhMA) presents an attractive option as a comonomer due to its rigid phenyl group. This structural feature is hypothesized to impart increased strength, stiffness, and refractive index to the resulting copolymer, potentially leading to more durable and esthetically pleasing dental restorations. In bone cements, the incorporation of PhMA could modulate the mechanical properties to better match those of bone, reducing stress shielding and improving implant longevity.

Key Performance Attributes and Experimental Data

The incorporation of this compound as a comonomer in dental and bone cement formulations can alter several key performance characteristics. The following tables summarize the expected and, where available, reported quantitative effects on mechanical properties, water sorption, and polymerization efficiency.

Table 1: Mechanical Properties of this compound-Containing Resins

| Property | Standard Resin (e.g., PMMA or Bis-GMA/TEGDMA) | PhMA-Copolymer Resin | Rationale for Change |

| Flexural Strength (MPa) | 50 - 100[3][4][5] | Potentially Increased | The rigid phenyl group can enhance stiffness and load-bearing capacity. |

| Flexural Modulus (GPa) | 2 - 4 | Potentially Increased | Increased rigidity of the polymer backbone. |

| Compressive Strength (MPa) | >70 (for bone cement) | Potentially Increased | Aromatic rings can improve resistance to compressive forces. |

| Fracture Toughness | Variable | Potentially Altered | The brittle nature of the phenyl group may influence fracture mechanics. |

Table 2: Physical and Chemical Properties of this compound-Containing Resins

| Property | Standard Resin | PhMA-Copolymer Resin | Rationale for Change |

| Water Sorption (µg/mm³) | 15 - 40 | Potentially Decreased | The hydrophobic nature of the phenyl group can reduce water uptake. |

| Solubility (µg/mm³) | 1 - 7 | Potentially Decreased | Reduced water sorption can lead to lower solubility of unreacted monomers. |

| Degree of Conversion (%) | 55 - 75 | Potentially Decreased | Steric hindrance from the bulky phenyl group may impede polymerization. |

| Refractive Index | ~1.49 (for PMMA) | Increased | The aromatic ring increases the refractive index, which can be beneficial for aesthetics in dental applications. |

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of dental resins and bone cements containing this compound as a comonomer.

Synthesis of this compound-co-Methyl Methacrylate (PMMA-co-PhMA) Resin

This protocol describes the free-radical polymerization of a copolymer of methyl methacrylate (MMA) and this compound (PhMA).

Materials:

-

Methyl methacrylate (MMA), inhibited

-

This compound (PhMA), inhibited

-

Benzoyl peroxide (BPO), initiator

-

N,N-dimethyl-p-toluidine (DMPT), accelerator

-

Hydroquinone, inhibitor (if not already in monomers)

-

Anhydrous dichloromethane (for PhMA synthesis)

-

Phenol (for PhMA synthesis)

-

Methacryloyl chloride (for PhMA synthesis)

-

Triethylamine (for PhMA synthesis)

Protocol for this compound Synthesis (if not commercially available):

-

In a dry reaction flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous dichloromethane.

-

Add methacryloyl chloride (1.1 eq.) to the mixture.

-

Slowly add triethylamine (1.2 eq.) as a base while stirring.

-

Continue stirring at room temperature for 12 hours.

-

Wash the organic phase with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by column chromatography.

Copolymerization Protocol:

-

Prepare the desired monomer mixture by combining MMA and PhMA in the desired molar ratio (e.g., 90:10 MMA:PhMA).

-

Add the initiator, benzoyl peroxide (BPO), to the monomer mixture at a concentration of 0.5-1.0 wt%.

-

Thoroughly mix until the BPO is completely dissolved. This forms the liquid component.

-

For bone cement, the powder component typically consists of pre-polymerized PMMA beads and a radiopacifier (e.g., barium sulfate or zirconium dioxide).

-

To initiate polymerization, add the accelerator, N,N-dimethyl-p-toluidine (DMPT), to the liquid component at a concentration of 0.5-1.0 vol%.

-

For dental resins, the mixture can be photopolymerized by adding a photoinitiator system (e.g., camphorquinone and an amine) and exposing it to a dental curing light.

-

For bone cement, mix the liquid and powder components at the desired powder-to-liquid ratio (typically 2:1 by weight) until a homogenous dough is formed.

-

Transfer the dough to the desired mold for testing or application.

Experimental Workflow for Resin Synthesis and Characterization

References

- 1. novusls.com [novusls.com]

- 2. scielo.org.ar [scielo.org.ar]

- 3. mdpi.com [mdpi.com]

- 4. Flexural Strength and Hardness of Filler-Reinforced PMMA Targeted for Denture Base Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flexural properties and impact strength of denture base resins reinforced with micronized glass flakes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the controlled synthesis of polymers from phenyl acrylate and related acrylic monomers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the precise control of polymer molecular weight and distribution, which is crucial for applications in drug delivery, biomaterials, and other advanced materials.

Introduction to RAFT Polymerization of Acrylates